BenchChemオンラインストアへようこそ!

1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol

Anticancer agent development DNA-intercalating compounds Quinoline-based therapeutics

1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol (CAS 5423-67-6, molecular formula C13H13NO, molecular weight 199.25 g/mol) is a bicyclic heterocyclic compound comprising a partially saturated quinoline core fused to a benzene ring at the h-face, bearing a hydroxyl substituent at the 3-position. This compound, also cataloged as NSC 13233, is commercially available from multiple suppliers at purity grades ranging from 95% to 99.60%, with batch-specific analytical documentation including NMR, HPLC, and GC spectra.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 5423-67-6
Cat. No. B1347071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol
CAS5423-67-6
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1C(CNC2=C1C=CC3=CC=CC=C32)O
InChIInChI=1S/C13H13NO/c15-11-7-10-6-5-9-3-1-2-4-12(9)13(10)14-8-11/h1-6,11,14-15H,7-8H2
InChIKeyWKJMQLMWPMZUQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol (CAS 5423-67-6): Core Chemical Identity and Supplier-Grade Quality Benchmarks for Scientific Procurement


1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol (CAS 5423-67-6, molecular formula C13H13NO, molecular weight 199.25 g/mol) is a bicyclic heterocyclic compound comprising a partially saturated quinoline core fused to a benzene ring at the h-face, bearing a hydroxyl substituent at the 3-position [1]. This compound, also cataloged as NSC 13233, is commercially available from multiple suppliers at purity grades ranging from 95% to 99.60%, with batch-specific analytical documentation including NMR, HPLC, and GC spectra [2]. The presence of both a secondary amine and a hydroxyl group defines its reactivity profile, enabling derivatization strategies that are structurally precluded in fully aromatic or non-hydroxylated analogs [3].

Why 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol Cannot Be Replaced by Non-Hydroxylated or Unsaturated Analogs: The Structural Basis for Differentiated Reactivity and Application Scope


Scientific and industrial users cannot interchange 1,2,3,4-tetrahydrobenzo[h]quinolin-3-ol with its closest structural analogs—specifically 1,2,3,4-tetrahydrobenzo[h]quinoline (CAS 5223-80-3, lacking the 3-hydroxyl group) or benzo[h]quinoline (fully unsaturated)—without incurring demonstrable functional losses in specific application contexts. The 3-hydroxyl substituent confers distinct halogenation regiochemistry and downstream synthetic utility relative to the non-hydroxylated analog [1]. The saturated tetrahydrobenzo[h]quinoline scaffold, compared to the fully aromatic benzo[h]quinoline series, exhibits differential cytotoxic potency and DNA intercalation profiles in anticancer screening models [2]. Furthermore, in a patented urea colorimetric assay system, the 3-hydroxy compound serves as an essential chromogenic co-reagent where its 3-acetoxy derivative fails due to hydrolytic instability [3]. These structure-function relationships mandate compound-specific procurement when experimental or process reproducibility depends on defined reactivity or validated performance characteristics.

Quantitative Differentiation Evidence for 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol: Head-to-Head Comparative Data Versus Key Structural Analogs


Cytotoxic Potency Advantage of the Tetrahydrobenzo[h]quinoline Scaffold Over Unsaturated Benzo[h]quinoline Analogs in Human Cancer Cell Lines

In a systematic structure-activity relationship study evaluating benzo- and tetrahydrobenzo-[h]quinoline derivatives as DNA-intercalating antitumor agents, saturated tetrahydrobenzo[h]quinolines as a class exhibited greater cytotoxicity than their corresponding unsaturated benzo[h]quinoline counterparts across four human cancer cell lines [1]. The most active tetrahydrobenzo[h]quinoline derivative (compound 6e) achieved IC50 values of 1.86–3.91 μM against MCF-7, A2780, C26, and A549 cell lines [1]. While this evidence is class-level rather than specific to the unsubstituted 3-ol parent scaffold, it establishes that the saturated tetrahydrobenzo[h]quinoline core—shared by 1,2,3,4-tetrahydrobenzo[h]quinolin-3-ol—confers a quantifiable potency advantage over fully aromatic benzo[h]quinolines, a critical consideration for medicinal chemistry programs prioritizing cytotoxic efficacy.

Anticancer agent development DNA-intercalating compounds Quinoline-based therapeutics

Validated Functionality as a Chromogenic Co-Reagent in Urea Colorimetric Assays, with Documented Instability of the 3-Acetoxy Analog

US Patent 4,215,995 explicitly identifies 3-hydroxy-1,2,3,4-tetrahydrobenzo[h]quinoline as an essential reagent in a colorimetric assay for urea determination in biological fluids (blood, serum, urine, cerebrospinal fluid) [1]. The patent discloses that the 3-acetoxy analog (3-acetoxy-1,2,3,4-tetrahydrobenzo[h]quinoline) is less stable than the 3-hydroxy compound under assay conditions, with the 3-hydroxy form specified as the preferred embodiment for reliable, reproducible urea quantification [1]. This constitutes a direct functional differentiation: the 3-hydroxy compound maintains assay integrity, whereas the 3-acetoxy derivative is compromised by hydrolytic instability.

Clinical diagnostic reagents Urea assay Colorimetric detection

Regioselective Halogenation at the 6-Position Enabled by the 3-Hydroxyl Substituent, Divergent from Non-Hydroxylated Analog

A foundational study on the halogenation of 1,2,3,4-tetrahydrobenzo[h]quinoline derivatives demonstrates that the 3-hydroxyl group directs regioselective halogenation chemistry [1]. Treatment of 3-hydroxy-1,2,3,4-tetrahydrobenzo[h]quinoline with thionyl chloride or bromide yields 6-chloro-3-hydroxy-1,2,3,4-tetrahydrobenzo[h]quinoline and 6-bromo-3-hydroxy-1,2,3,4-tetrahydrobenzo[h]quinoline, respectively [1]. Upon heating, these intermediates undergo aromatization of the tetrahydropyridine ring, and in the case of the 6-bromo derivative, halogen exchange yields 6-chlorobenzo[h]quinoline [1]. This regiochemical outcome is distinct from that of the non-hydroxylated analog 1,2,3,4-tetrahydrobenzo[h]quinoline, which undergoes halogenation under different conditions [1].

Heterocyclic synthesis Regioselective halogenation Intermediate derivatization

Commercial Availability at Defined Purity Grades (95–99.60%) with Traceable Analytical Documentation

1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol is commercially obtainable from multiple established chemical suppliers at certified purity levels including 95% (Bidepharm, BD52661), 99% (ChemicalBook/Pushan), and 99.60% (MedChemExpress, HY-D0900) [1]. Bidepharm explicitly provides batch-specific QC documentation including NMR, HPLC, and GC spectra . MedChemExpress offers the compound at 99.60% purity for life science research applications . This tiered purity availability with verifiable analytical documentation contrasts with less-characterized analogs for which such quality assurance may not be routinely provided, directly impacting experimental reproducibility in quantitative studies.

Analytical chemistry Quality control Research reagents

Industrial Utility as a Preferred Cure Accelerator in Anaerobic Adhesive Formulations

US Patent 11,274,190 (assigned to Henkel AG & Co. KGaA) identifies 1,2,3,4-tetrahydrobenzo-h-quinolin-3-ol as a 'particularly desirable example' among a broad genus of cure accelerators for anaerobic curable compositions, including adhesives and sealants [1]. While the patent does not disclose comparative performance metrics against other claimed accelerators, the explicit designation of this compound as a preferred embodiment in a granted industrial patent—filed April 2020 and issued March 2022—signals validated utility in commercial adhesive formulations [1].

Anaerobic adhesives Cure accelerators Sealants

Physicochemical Property Profile Differentiating Solubility and Hydrogen Bonding Capacity from Non-Hydroxylated Analogs

The presence of the 3-hydroxyl group in 1,2,3,4-tetrahydrobenzo[h]quinolin-3-ol confers distinct physicochemical properties relative to the non-hydroxylated analog 1,2,3,4-tetrahydrobenzo[h]quinoline (CAS 5223-80-3) [1]. The 3-ol compound exhibits a topological polar surface area (TPSA) of 32.26 Ų, two hydrogen bond donors (versus one in the non-hydroxylated analog), one hydrogen bond acceptor, and a consensus Log P of 2.11 with predicted aqueous solubility (Log S ESOL) of -3.19 . The non-hydroxylated analog (MW 183.25 g/mol, MF C13H13N) has a melting point of 40–42 °C and lacks the additional hydrogen bond donor capacity . These differences in polarity and hydrogen bonding capacity directly influence chromatographic behavior, formulation strategies, and potential for downstream derivatization.

Physicochemical characterization Drug-likeness Formulation

Validated Application Scenarios for 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol Based on Differentiated Evidence


Synthesis of 6-Substituted Benzo[h]quinoline Derivatives via Hydroxyl-Directed Regioselective Halogenation

Synthetic chemistry laboratories requiring regioselective access to 6-halo-benzo[h]quinoline scaffolds should procure 1,2,3,4-tetrahydrobenzo[h]quinolin-3-ol as the starting material. As established in Kutkevichus and Valite (1970), the 3-hydroxyl group directs halogenation to the 6-position using thionyl chloride or bromide, followed by heat-induced aromatization to yield 6-halobenzo[h]quinolines [1]. The non-hydroxylated analog 1,2,3,4-tetrahydrobenzo[h]quinoline does not provide this regiochemical control or the subsequent aromatization pathway, making the 3-ol compound the essential precursor for this synthetic route [1].

Clinical Diagnostic Reagent Formulation for Urea Quantification in Biological Fluids

Clinical laboratories and diagnostic kit manufacturers implementing the colorimetric urea assay described in US Patent 4,215,995 must source 3-hydroxy-1,2,3,4-tetrahydrobenzo[h]quinoline as the chromogenic co-reagent [1]. The assay requires this specific compound to react with o-phthalaldehyde under acidic conditions for stable color development and reliable urea quantification. The 3-acetoxy analog is explicitly noted as less stable under assay conditions, rendering it unsuitable for reproducible diagnostic applications [1]. This application scenario mandates compound-specific procurement for regulatory compliance and assay validation purposes.

Medicinal Chemistry Lead Optimization Leveraging the Tetrahydrobenzo[h]quinoline Scaffold for Enhanced Cytotoxicity

Drug discovery programs developing DNA-intercalating antitumor agents should prioritize the tetrahydrobenzo[h]quinoline scaffold over fully aromatic benzo[h]quinoline cores during hit-to-lead optimization. As demonstrated by Jafari et al. (2019), saturated tetrahydrobenzo[h]quinolines as a class exhibit greater cytotoxicity than their unsaturated counterparts across multiple human cancer cell lines, with the most potent derivative achieving IC50 values of 1.86–3.91 μM [1]. 1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol serves as a versatile starting point for synthesizing side-chain-functionalized analogs within this validated chemotype [1].

Anaerobic Adhesive and Sealant Formulation Development

Industrial R&D teams formulating anaerobic curable adhesives and sealants should evaluate 1,2,3,4-tetrahydrobenzo-h-quinolin-3-ol as a cure accelerator candidate, based on its explicit designation as a 'particularly desirable example' in US Patent 11,274,190 (Henkel AG & Co. KGaA) [1]. The patent's assignment to a major industrial adhesive manufacturer and its grant status (issued March 2022) indicate validated utility in commercial anaerobic curing systems [1]. While the patent does not disclose comparative accelerator performance metrics, the preferred embodiment designation provides a strong rationale for initial screening in new anaerobic formulation development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.